2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique combination of an indole moiety, a piperazine ring, and a carbodithioate group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the carbodithioate group. Common reagents and conditions used in these reactions may include:
Indole Synthesis: Fischer indole synthesis using phenylhydrazine and acetone.
Piperazine Introduction: N-alkylation of piperazine with an appropriate alkyl halide.
Carbodithioate Formation: Reaction of the intermediate with carbon disulfide and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: Conversion of the indole moiety to an indole-2,3-dione.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution at the piperazine ring or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate would depend on its specific interactions with molecular targets. Potential molecular targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate: Lacks the methyl group on the indole ring.
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate: Has a methyl group on the piperazine ring instead of the phenyl group.
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbamate: Contains a carbamate group instead of a carbodithioate group.
Uniqueness
The uniqueness of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H23N3OS2 |
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Molecular Weight |
409.6 g/mol |
IUPAC Name |
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C22H23N3OS2/c1-16-21(18-9-5-6-10-19(18)23-16)20(26)15-28-22(27)25-13-11-24(12-14-25)17-7-3-2-4-8-17/h2-10,23H,11-15H2,1H3 |
InChI Key |
MVIYZJJUAMDMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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